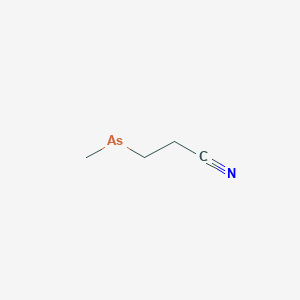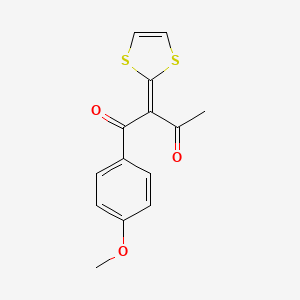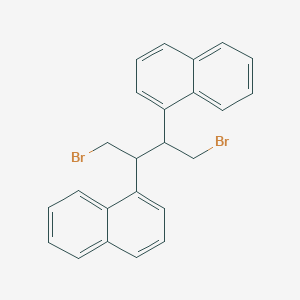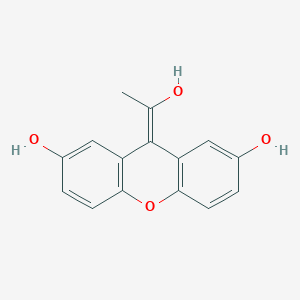
9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol is a chemical compound known for its unique structure and properties It is a derivative of xanthene, a tricyclic aromatic compound, and features a hydroxyethylidene group at the 9th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol typically involves the reaction of xanthene derivatives with appropriate reagents to introduce the hydroxyethylidene group. One common method involves the use of aldehydes and ketones in the presence of a base to form the hydroxyethylidene moiety. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance production rates and maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyethylidene group to an ethyl group.
Substitution: The aromatic ring of the xanthene moiety can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce ethyl derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, resulting in a wide range of derivatives.
Applications De Recherche Scientifique
9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for treating various diseases.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mécanisme D'action
The mechanism of action of 9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyethylidene group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol
- 1-Hydroxyethylidene-1,1-diphosphonic acid
- Etidronic acid
Uniqueness
This compound is unique due to its specific structure, which combines the aromatic xanthene core with a hydroxyethylidene group This combination imparts distinct chemical and biological properties, making it valuable for various applications
Propriétés
Numéro CAS |
104830-38-8 |
|---|---|
Formule moléculaire |
C15H12O4 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
9-(1-hydroxyethylidene)xanthene-2,7-diol |
InChI |
InChI=1S/C15H12O4/c1-8(16)15-11-6-9(17)2-4-13(11)19-14-5-3-10(18)7-12(14)15/h2-7,16-18H,1H3 |
Clé InChI |
MBFCMKPQCKXQSM-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C2=C(C=CC(=C2)O)OC3=C1C=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14342034.png)
![2-[(4-Bromobutoxy)methyl]oxirane](/img/structure/B14342052.png)
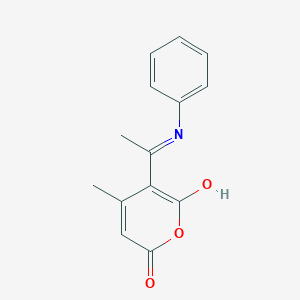
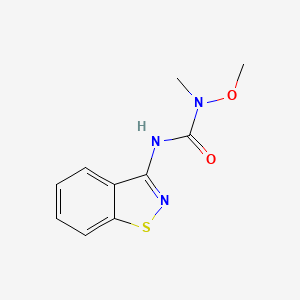
![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)
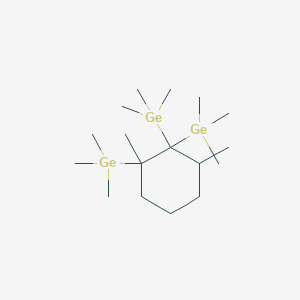

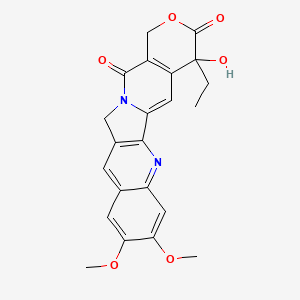
![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
